2-butyloctanedioic acid;N-ethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyloctanedioic acid;N-ethylethanamine is a chemical compound with the molecular formula C₁₆H₃₃NO₄ and a molecular weight of 303.438 g/mol . This compound is known for its unique structure, which combines the properties of both an acid and an amine. It is used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyloctanedioic acid;N-ethylethanamine typically involves the reaction of 2-butyloctanedioic acid with N-ethylethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The exact reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the specific requirements of the synthesis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyloctanedioic acid;N-ethylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified forms of the original compound .
Wissenschaftliche Forschungsanwendungen
2-Butyloctanedioic acid;N-ethylethanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: The compound is used in the production of various industrial products and materials.
Wirkmechanismus
The mechanism of action of 2-butyloctanedioic acid;N-ethylethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-Butyloctanedioic acid;N-ethylethanamine can be compared with other similar compounds, such as:
Octanedioic acid,2-butyl-,compd. with N-ethylethanamine: This compound has a similar structure but may have different properties and applications.
2-Butyloctanedioic acid - N-ethylethanamine (11): This variant has a different stoichiometric ratio and may exhibit different chemical behaviors
The uniqueness of this compound lies in its specific combination of functional groups and its versatile chemical properties, which make it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
827305-09-9 |
---|---|
Molekularformel |
C20H44N2O4 |
Molekulargewicht |
376.6 g/mol |
IUPAC-Name |
2-butyloctanedioic acid;N-ethylethanamine |
InChI |
InChI=1S/C12H22O4.2C4H11N/c1-2-3-7-10(12(15)16)8-5-4-6-9-11(13)14;2*1-3-5-4-2/h10H,2-9H2,1H3,(H,13,14)(H,15,16);2*5H,3-4H2,1-2H3 |
InChI-Schlüssel |
LYIKQOLPKBYVLU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCCCCC(=O)O)C(=O)O.CCNCC.CCNCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.